![molecular formula C10H17N3O B13169991 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)
1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperazine ring is a six-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through various methods, including the cyclization of amino alcohols, carboxylic acids, or carbonyl compounds . For instance, ethyl oxazole-4-carboxylate can be synthesized via palladium-catalyzed direct arylation .
-
Attachment of the Piperazine Ring: : The piperazine ring can be introduced through nucleophilic substitution reactions. For example, the oxazole derivative can be reacted with piperazine in the presence of a suitable base to form the desired compound .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole N-oxides .
-
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the oxazole ring to form dihydrooxazole derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles, leading to the formation of different derivatives .
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Oxazole derivatives have shown various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
-
Biology: : In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure .
-
Industry: : The compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its stability and reactivity .
Mechanism of Action
The mechanism by which 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability . These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds to 1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine include:
-
(5-Methyl-1,3-oxazol-2-yl)methylamine: : This compound has a similar oxazole ring but with a methyl group instead of an ethyl group .
-
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: : This compound features an oxadiazole ring instead of an oxazole ring .
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-ethyl-2-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C10H17N3O/c1-2-9-7-12-10(14-9)8-13-5-3-11-4-6-13/h7,11H,2-6,8H2,1H3 |
InChI Key |
JNZGEQJEPHSHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(O1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


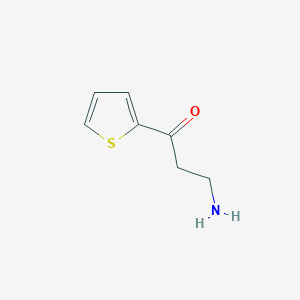
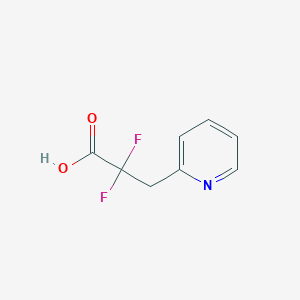
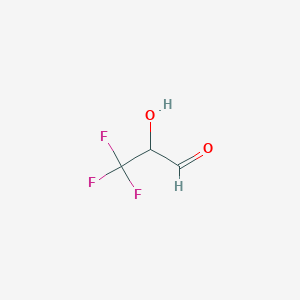
![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)
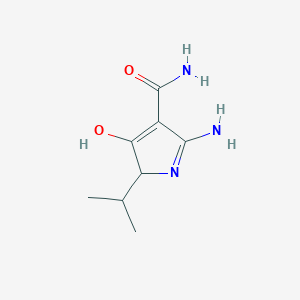
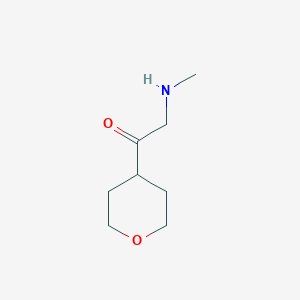
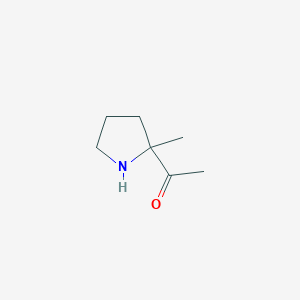
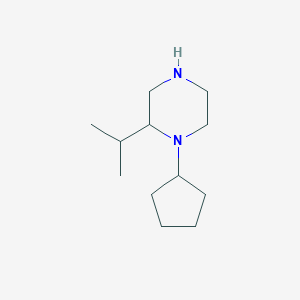
![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)
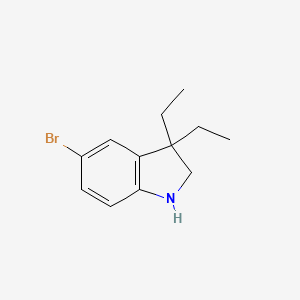
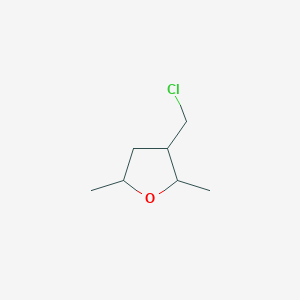
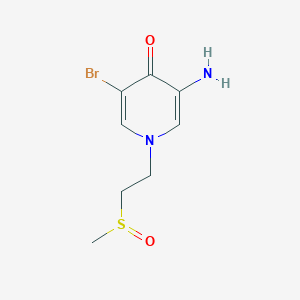
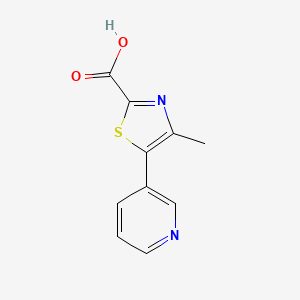
![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)
